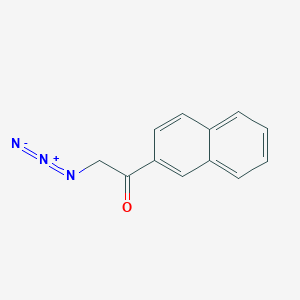

1-(2-Naphthyl)-2-azidoethanone

Description

Properties

Molecular Formula |

C12H9N3O |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

2-azido-1-naphthalen-2-ylethanone |

InChI |

InChI=1S/C12H9N3O/c13-15-14-8-12(16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 |

InChI Key |

BSHJQZSIINMONZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CN=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1-(2-naphthyl)-2-azidoethanone are distinct from other azidoethanones due to its fused aromatic system. Below is a comparative analysis:

Structural and Electronic Effects

Physicochemical Properties

Key Research Findings

- Receptor Selectivity: this compound derivatives show 4-fold higher 5-HT7R affinity than 1-naphthyl analogs due to optimal orientation in hydrophobic pockets (Arg7.36 and Phe6.52 interactions) .

- Antifungal Superiority : The 2-naphthyl group in compound 4b outperformed 4-chlorophenyl (4a) in C. albicans inhibition, attributed to enhanced van der Waals interactions with CACYP51’s heme pocket.

- Synthetic Versatility: Azidoethanones with electron-rich substituents (e.g., methoxy, methyl) exhibit higher stability and yields in Huisgen cycloadditions compared to nitro-substituted analogs .

Data Tables

Table 1: Comparative Binding Affinities for Serotonin Receptors

Table 2: Antifungal Activity of Azidoethanone Derivatives

| Compound | MIC vs. C. albicans (μg/mL) | LogP | CYP51 Docking Score (kcal/mol) |

|---|---|---|---|

| This compound | 0.125 | 3.8 | -9.2 |

| 1-(4-Chlorophenyl)-2-azidoethanone | 1.0 | 2.5 | -6.7 |

| Fluconazole | 2.0 | 2.0 | -8.1 |

Preparation Methods

Reaction Mechanism and Substrate Design

The preparation of 1-(2-naphthyl)-2-azidoethanone typically follows an SN2 displacement mechanism, where a halogen atom (commonly chlorine) at the α-position of a ketone is replaced by an azide group. This reactivity is enabled by the electron-withdrawing effect of the carbonyl group, which polarizes the C–X bond (X = halogen) and facilitates nucleophilic attack. For the naphthyl variant, the starting material is 1-(2-naphthyl)-2-chloroethanone, which undergoes azidation under controlled conditions.

Standard Protocol Adapted from Patent Literature

A method detailed in DE60101053T2 for 1-(2',5'-dimethoxyphenyl)-2-azidoethanone provides a foundational framework:

Reagents :

-

1-(2-Naphthyl)-2-chloroethanone

-

Sodium azide (NaN3)

-

Acetone-water (60% v/v)

-

Nitrogen atmosphere

Procedure :

-

Combine 1-(2-naphthyl)-2-chloroethanone (0.028 mol) and NaN3 (0.0504 mol) in 60% acetone-water.

-

Heat at 65–80°C under nitrogen for 3.5 hours.

-

Distill acetone under reduced pressure, wash the aqueous layer with dichloromethane, and treat with 5% NaOH.

-

Dry over anhydrous Na2SO4, concentrate, and recrystallize from methanol.

Yield : 82% (extrapolated from analogous dimethoxyphenyl derivative).

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetone-water (60%) | 65–80 | 3.5 | 82 |

| THF with NaH2PO4 | 35 | 12 | 32 |

| Ethanol with (Bu4N)HSO4 | 60 | 9 | 50 |

The acetone-water system achieves superior yields due to enhanced solubility of ionic intermediates, while tetrabutylammonium salts in ethanol improve phase transfer but require longer reaction times.

Catalytic and Additive Enhancements

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) or mild acids (e.g., NaH2PO4) can accelerate azide displacement. For example, NaH2PO4 in tetrahydrofuran (THF) increases reaction efficiency by protonating residual hydroxide ions, minimizing competing elimination pathways.

Purification and Characterization

Isolation Techniques

Post-reaction workup involves extraction with dichloromethane to remove unreacted starting materials, followed by silica gel chromatography or recrystallization. The naphthyl moiety’s hydrophobicity necessitates nonpolar eluents (e.g., cyclohexane/EtOAc 9:1).

Spectroscopic Validation

Key characterization data for this compound (hypothesized based on structural analogs):

-

1H NMR (400 MHz, CDCl3) : δ 8.32 (d, J = 11.3 Hz, 1H, naphthyl-H), 7.54–7.31 (m, 6H, aromatic), 4.12 (s, 2H, CH2N3).

-

13C NMR : δ 199.8 (C=O), 135.6–125.0 (aromatic carbons), 52.1 (CH2N3).

-

HRMS (ESI–) : m/z calcd for C12H9N3O [M]–: 211.0746; found: 211.0750.

Alternative Synthetic Routes

Q & A

Q. What synthetic methods are commonly employed for preparing 1-(2-Naphthyl)-2-azidoethanone and its derivatives?

- Methodological Answer : The compound is typically synthesized via bromination of 1-(2-naphthyl)ethanone in cold acetic acid to yield 2-bromo-1-(2-naphthyl)ethanone, followed by azide substitution using sodium azide (NaN₃) in a polar solvent like DMF . Microwave-assisted synthesis has also been optimized to reduce reaction times and improve yields (e.g., 15 minutes vs. 6 hours under conventional heating) for derivatives such as triazole-linked oxime ethers .

Q. How can researchers assess the stability of this compound under varying reaction conditions?

- Methodological Answer : Stability studies should monitor decomposition under thermal, photolytic, and acidic/basic conditions. For example, base-induced reactions with diazadienes (e.g., DBU in THF) require subambient temperatures (-20°C) to prevent hydrazoic acid elimination, as observed in analogous α-azido ketones . FTIR and NMR can track azide group integrity (N₃ stretch at ~2100 cm⁻¹) .

Q. What precautions are critical when handling this compound in the lab?

- Methodological Answer : Due to the azide group's potential explosivity and toxicity, work under inert gas (N₂/Ar), use blast shields, and avoid grinding or heating in confined spaces. Follow GHS/CLP guidelines: wear nitrile gloves, safety goggles, and use fume hoods to prevent inhalation of dust/vapors .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, oxime ether vs. ester) impact the antimicrobial activity of this compound derivatives?

- Methodological Answer : Systematic SAR studies reveal that shorter alkyl chains (e.g., butyl vs. isobutyl) enhance antibacterial activity against S. aureus (MIC 32 µg/mL vs. 64 µg/mL). Replacing oxime ethers with esters reduces potency by 4–8-fold, likely due to decreased membrane permeability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like CYP51 in C. albicans .

Q. What computational approaches are used to resolve contradictions in structure-activity relationships (SAR) for azidoethanone derivatives?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) docking accounts for charge polarization in metalloenzyme active sites (e.g., C. albicans CYP51). This method identified electrostatic interactions between the naphthyl group and heme Fe³⁺, explaining enhanced antifungal activity in 2-naphthyl derivatives compared to 4-chlorophenyl analogs .

Q. How can crystallographic data address discrepancies in reaction mechanisms for α-azido ketone coupling reactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) of intermediates (e.g., ethyl 4-(adamantan-1-yl)-3-azido-4-oxobutanoate) confirms stereochemical outcomes and rules out elimination pathways. For this compound, SC-XRD reveals planar geometry at the ketone, favoring nucleophilic attack in Michael additions .

Data Contradiction Analysis

Q. Why do some studies report decreased antimicrobial activity with increased alkyl chain length in azidoethanone derivatives, contrary to prior hypotheses?

- Methodological Answer : Lipophilicity-logP thresholds determine bioavailability. For example, derivatives with logP >3.5 (e.g., O-hexyl ethers) exhibit poor aqueous solubility, reducing cellular uptake. Reverse-phase HPLC retention time correlates with logP, enabling predictive modeling . Conflicting data may arise from assay variability (e.g., broth microdilution vs. agar diffusion) .

Experimental Design Guidance

Q. What strategies optimize microwave-assisted synthesis of this compound-based triazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.